

# An In-depth Technical Guide to the Crystal Structure of Parylene F Dimer

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## Compound of Interest

Compound Name: Parylene F dimer

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This technical guide provides a comprehensive overview of the crystal structure of **Parylene F dimer**, chemically known as 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane. The information presented is collated from crystallographic studies and is intended to be a valuable resource for professionals in research, science, and drug development.

## Molecular and Crystal Structure

**Parylene F dimer**, with the chemical formula  $C_{16}H_8F_8$ , is the precursor for the chemical vapor deposition of Parylene F, a fluorinated polymer coating with applications in electronics and medical devices.<sup>[1][2]</sup> The crystal structure of the dimer has been determined by X-ray diffraction, revealing a strained molecular geometry characteristic of [2.2]paracyclophanes.

The molecule consists of two benzene rings held in a parallel, face-to-face arrangement by two fluoro-substituted ethylene bridges. This arrangement forces the aromatic rings into close proximity, leading to significant intramolecular strain and interesting chemical properties.

## Quantitative Crystallographic Data

The following tables summarize the key crystallographic and molecular geometry data for the **Parylene F dimer**, as determined by single-crystal X-ray diffraction.<sup>[3]</sup>

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C <sub>16</sub> H <sub>8</sub> F <sub>8</sub>
Formula Weight	352.22 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /n
Unit Cell Dimensions	
a	7.994(2) Å
b	7.986(2) Å
c	10.855(3) Å
β	97.84(1)°
Volume	686.5 Å <sup>3</sup>
Z (Molecules per unit cell)	2
Density	
Calculated Density	1.704 g/cm <sup>3</sup>
Observed Density (flotation)	1.704 g/cm <sup>3</sup>
Data Collection	
Radiation	Cu Kα (λ = 1.54051 Å)
Temperature	24 °C
Refinement	
Refinement Method	Full-matrix least-squares
R-factor	0.037
Number of Reflections	956

Table 2: Selected Bond Lengths and Angles

Feature	Value
Bond Lengths	
Bridge C-C distance	~1.59 Å
Average C-F distance	1.35 Å
Bond Angles	
Average F-C-F angle	106°
Molecular Geometry	
Distance between unsubstituted C4 planes of each ring	3.09 Å
Bending of para carbon atoms out of the plane of the other four aromatic C atoms	~12°

## Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of **Parylene F dimer** was achieved through single-crystal X-ray diffraction.[3] The general methodology is outlined below.

**3.1. Crystal Growth** Single crystals of 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane suitable for X-ray diffraction were obtained. While the specific crystallization method for this study is not detailed, common techniques include slow evaporation from a suitable solvent or vapor diffusion.

**3.2. Data Collection** A suitable single crystal was mounted on a goniometer head of a four-circle diffractometer. The cell dimensions were determined by a least-squares fit to the 2 $\theta$  angles of multiple reflections. Intensity data was collected at a controlled temperature (24 °C) using Cu K $\alpha$  radiation.

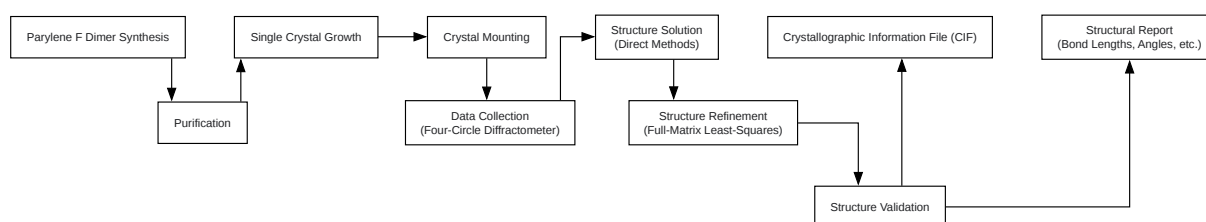
**3.3. Structure Solution and Refinement** The crystal structure was solved using direct methods. The initial model of the molecule was then refined using full-matrix least-squares methods. This iterative process minimizes the difference between the observed and calculated structure

factors to yield an accurate final structure. The refinement of the **Parylene F dimer** structure resulted in a final R-factor of 0.037 for 956 observed reflections.[3]

A notable aspect of the refinement was the observation of high anisotropy in the apparent thermal motion of the substituent atoms on the bridging carbon atoms. This was modeled as a statistical disorder, suggesting a dynamic twisting of the aromatic rings.[3]

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the crystal structure of the **Parylene F dimer**.



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Caption: Workflow for Crystal Structure Determination of **Parylene F Dimer**.

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## References

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